![molecular formula C20H16N6O3S B2835884 4-({[(7-Oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide CAS No. 894999-34-9](/img/structure/B2835884.png)
4-({[(7-Oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide
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Description
The compound “4-({[(7-Oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide” belongs to a class of compounds known as 1,2,4-triazolo[4,3-a]pyrimidines . These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties. They are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Synthesis Analysis
The synthesis of such compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . This reaction is carried out in the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of these compounds is established based on their spectral data and elemental analyses . The crystal structures of the salts were determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The unique and facile synthesis of these compounds and a proposed mechanism for its formation are described .Physical And Chemical Properties Analysis
The densities of the salts ranged from 1.77 to 1.97 g cm −3 . Most of the energetic salts decomposed above 230 °C and tended to be insensitive to impact, friction and electrostatic discharge .Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its antibacterial properties. A series of novel triazolo [4,3-a]pyrazine derivatives, including this compound, were synthesized and characterized. In vitro antibacterial testing revealed that some of these derivatives exhibited moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial activity, comparable to the first-line agent ampicillin .
properties
IUPAC Name |
4-[[2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c21-18(29)13-6-8-14(9-7-13)22-17(28)11-30-20-25-24-19-23-16(27)10-15(26(19)20)12-4-2-1-3-5-12/h1-10H,11H2,(H2,21,29)(H,22,28)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIGARUQFXZBPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(7-Oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide |
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